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Compound of Interest
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Cat. No.: B1229769

For Immediate Release

This guide provides a detailed comparison of Terosite (Tersolisib, formerly STX-478), an
investigational selective inhibitor of the PI3Ka H1047X mutant, with the current standard-of-
care treatments for hormone receptor-positive (HR+), HER2-negative (HER2-) advanced
breast cancer harboring a PIK3CA mutation. This document is intended for researchers,
scientists, and drug development professionals, offering a comprehensive overview of the
available experimental data, mechanism of action, and clinical trial designs.

Executive Summary

Terosite is an orally bioavailable, brain-penetrant, selective inhibitor of the class |
phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA)
H1047X mutant.[1] By selectively targeting the mutated form of PIK3CA, Terosite aims to
inhibit the PIBK/Akt/mTOR signaling pathway, which is a key driver of tumor growth and
proliferation in cancers with this mutation.[1] The current standard-of-care for patients with
HR+, HER2-, PIK3CA-mutated advanced breast cancer who have progressed on or after an
aromatase inhibitor with a CDK4/6 inhibitor often includes fulvestrant in combination with a
PI13K inhibitor or a CDK4/6 inhibitor. Terosite is being investigated as both a monotherapy and
in combination with standard-of-care agents to improve outcomes in this patient population.

Mechanism of Action: A Tale of Two Pathways
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The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival,
and metabolism. In a significant portion of HR+ breast cancers, a mutation in the PIK3CA gene
leads to the constitutive activation of this pathway, driving oncogenesis.

Terosite is designed to selectively inhibit the H1047X mutant of PI3Ka, the protein encoded by
PIK3CA. This targeted approach is intended to spare the wild-type PI3Ka, potentially leading to
a more favorable safety profile compared to non-selective PI3K inhibitors.

Standard-of-care therapies, such as the combination of fulvestrant (an estrogen receptor
antagonist) and a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib), target different but
complementary pathways. Fulvestrant directly antagonizes the estrogen receptor, a key driver
in HR+ breast cancer, while CDK4/6 inhibitors block cell cycle progression.

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of Terosite.

Clinical Efficacy and Safety: A Head-to-Head Look

Direct comparative data from a randomized controlled trial of Terosite against the current
standard of care is not yet available. The phase 3 PIKALO-2 trial is designed to provide this
direct comparison. However, preliminary data from early-phase trials of Terosite and historical
data from pivotal trials of standard-of-care regimens offer initial insights.

Efficacy Data Summary
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Note: Data for standard of care is historical and not from a direct head-to-head comparison with
Terosite. The patient populations may have variations.

Safety and Tolerability Profile

A key differentiator for Terosite is its potential for an improved safety profile due to its
selectivity for the mutant PI13Ka.
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.
Below are the high-level designs for the key clinical trials.

PIKALO-1 (NCT05768139) - Phase 1/2 Study of Terosite

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor
activity of Terosite as a monotherapy and in combination with other anticancer agents in
participants with advanced solid tumors harboring PIK3CA mutations.

» Study Design: Open-label, multi-center, dose-escalation, and dose-expansion study.

o Key Inclusion Criteria: Patients with advanced or metastatic solid tumors with a documented
PIK3CA mutation who have progressed on standard therapies.

o Treatment Arms (selected):

o Terosite monotherapy.
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o Terosite in combination with fulvestrant.

o Terosite in combination with fulvestrant and a CDKA4/6 inhibitor.

Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase 2 dose
(RP2D), incidence of adverse events.

Secondary Endpoints: Objective response rate (ORR), duration of response (DOR),
progression-free survival (PFS).

PIKALO-2 - Phase 3 Randomized Controlled Trial

Objective: To compare the efficacy and safety of Terosite in combination with endocrine
therapy and a CDK4/6 inhibitor versus placebo with endocrine therapy and a CDK4/6
inhibitor in previously untreated patients with HR+, HER2-, PIK3CA-mutated advanced
breast cancer.

Study Design: Randomized, double-blind, placebo-controlled, multi-center study.

Key Inclusion Criteria: Treatment-naive patients with HR+, HER2-, PIK3CA-mutated
advanced or metastatic breast cancer.

Treatment Arms:

o Experimental Arm: Terosite + Endocrine Therapy (e.g., Fulvestrant) + CDK4/6 Inhibitor.
o Control Arm: Placebo + Endocrine Therapy (e.g., Fulvestrant) + CDK4/6 Inhibitor.
Primary Endpoint: Progression-Free Survival (PFS).

Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of
Response (DOR), safety and tolerability.

Experimental Workflow: PIKALO-2 Trial
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Caption: High-level workflow for the PIKALO-2 clinical trial.

Future Directions

The ongoing and upcoming clinical trials for Terosite will be critical in defining its role in the
treatment landscape of HR+, HER2-, PIK3CA-mutated breast cancer. The selective nature of
Terosite holds the promise of a more tolerable and potentially more effective targeted therapy.
The results of the PIKALO-2 trial are eagerly awaited by the scientific community to determine
if this novel agent can establish a new standard of care for this patient population. Further
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research will also be necessary to explore mechanisms of resistance to Terosite and to identify
potential combination strategies to overcome them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1229769?utm_src=pdf-body
https://www.benchchem.com/product/b1229769?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-diagram-of-PI3K-Akt-mTOR-signaling-pathway-and-relevant-PI3K-inhibitors-When_fig1_317488226
https://www.benchchem.com/product/b1229769#terosite-compared-to-standard-of-care-treatment
https://www.benchchem.com/product/b1229769#terosite-compared-to-standard-of-care-treatment
https://www.benchchem.com/product/b1229769#terosite-compared-to-standard-of-care-treatment
https://www.benchchem.com/product/b1229769#terosite-compared-to-standard-of-care-treatment
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1229769?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229769?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

